7-Bromo-4,5-difluoro-2,3-dihydro-1H-inden-1-one
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Overview
Description
7-Bromo-4,5-difluoro-1-indanone is a halogenated organic compound with the molecular formula C9H6BrF2O. It is characterized by the presence of bromine and fluorine atoms on the indanone ring structure, making it a valuable intermediate in organic synthesis and pharmaceutical research.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of 7-Bromo-4,5-difluoro-1-indanone typically begins with commercially available indanone derivatives.
Reaction Conditions: The compound can be synthesized through halogenation reactions, where bromine and fluorine are introduced into the indanone ring. These reactions often require specific conditions such as controlled temperature, pressure, and the use of catalysts to ensure selective halogenation.
Industrial Production Methods:
Batch Production: In industrial settings, the compound is often produced in batch reactors where precise control over reaction conditions is maintained.
Purification: After synthesis, the compound undergoes purification processes such as recrystallization or chromatography to achieve high purity levels suitable for further applications.
Types of Reactions:
Oxidation: 7-Bromo-4,5-difluoro-1-indanone can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can be employed to reduce the bromine atom, leading to the formation of different reduced products.
Substitution: The compound can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like sodium iodide (NaI) can be used for substitution reactions.
Major Products Formed:
Oxidation Products: Various carboxylic acids and ketones.
Reduction Products: Alcohols and other reduced derivatives.
Substitution Products: Iodinated or other substituted indanones.
Scientific Research Applications
Chemistry: 7-Bromo-4,5-difluoro-1-indanone is used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals. Biology: The compound serves as a probe in biological studies to understand the role of halogenated compounds in biological systems. Medicine: It is utilized in the development of new drugs, particularly in the fields of anti-inflammatory and anticancer agents. Industry: The compound finds applications in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which 7-Bromo-4,5-difluoro-1-indanone exerts its effects depends on its specific application. For instance, in pharmaceuticals, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The pathways involved can include inhibition of enzyme activity or modulation of receptor signaling.
Comparison with Similar Compounds
7-Bromo-4-fluoro-1-indanone: Similar structure but with one less fluorine atom.
5,7-Difluoro-1-indanone: Similar structure but without the bromine atom.
6-Bromo-4-fluoro-1-indanone: Similar structure but with a different position of the bromine atom.
Uniqueness: 7-Bromo-4,5-difluoro-1-indanone is unique due to the presence of both bromine and fluorine atoms in specific positions on the indanone ring, which can influence its reactivity and biological activity.
Properties
Molecular Formula |
C9H5BrF2O |
---|---|
Molecular Weight |
247.04 g/mol |
IUPAC Name |
7-bromo-4,5-difluoro-2,3-dihydroinden-1-one |
InChI |
InChI=1S/C9H5BrF2O/c10-5-3-6(11)9(12)4-1-2-7(13)8(4)5/h3H,1-2H2 |
InChI Key |
REUQTCGGUYMLRW-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)C2=C(C=C(C(=C21)F)F)Br |
Origin of Product |
United States |
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